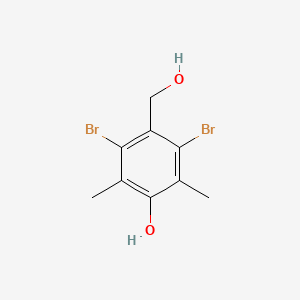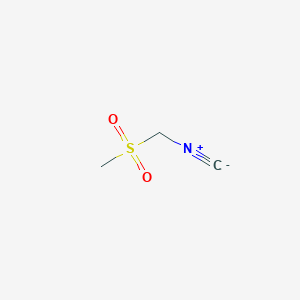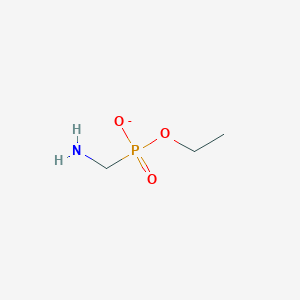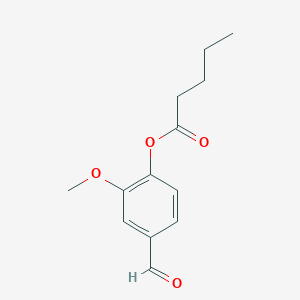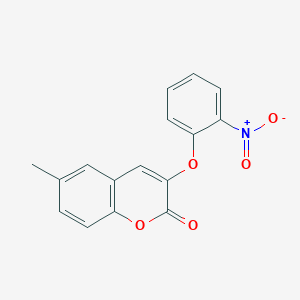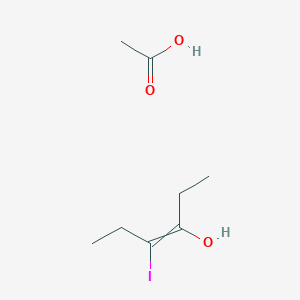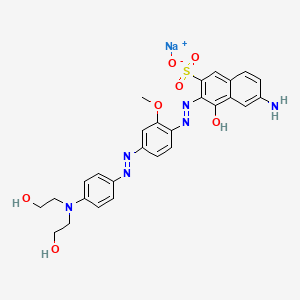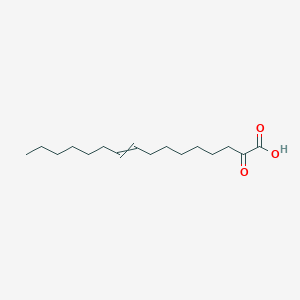
2-Oxohexadec-9-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxohexadec-9-enoic acid is a chemical compound with the molecular formula C16H28O3 It is characterized by the presence of a carboxylic acid group, a ketone group, and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxohexadec-9-enoic acid can be achieved through several methods. One common approach involves the oxidation of hexadec-9-enoic acid. This process typically uses oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the ketone group at the second carbon position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum can be employed to facilitate the oxidation reactions. Additionally, the use of continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Oxohexadec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 2-hydroxyhexadec-9-enoic acid.
Substitution: The double bond in the compound allows for addition reactions, such as halogenation or hydrogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine or chlorine) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Dicarboxylic acids.
Reduction: 2-Hydroxyhexadec-9-enoic acid.
Substitution: Halogenated derivatives or saturated compounds.
Scientific Research Applications
2-Oxohexadec-9-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of specialty chemicals and as a building block for polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Oxohexadec-9-enoic acid involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can influence metabolic pathways and cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Hexadec-9-enoic acid: Lacks the ketone group but shares the double bond and carboxylic acid group.
2-Hydroxyhexadec-9-enoic acid: Contains a hydroxyl group instead of a ketone group.
9-Oxo-2E-decenoic acid: A shorter chain analog with similar functional groups.
Uniqueness: 2-Oxohexadec-9-enoic acid is unique due to the presence of both a ketone and a double bond in a long-chain fatty acid
Properties
CAS No. |
116550-23-3 |
|---|---|
Molecular Formula |
C16H28O3 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
2-oxohexadec-9-enoic acid |
InChI |
InChI=1S/C16H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h7-8H,2-6,9-14H2,1H3,(H,18,19) |
InChI Key |
QBABVXHFZFNSHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



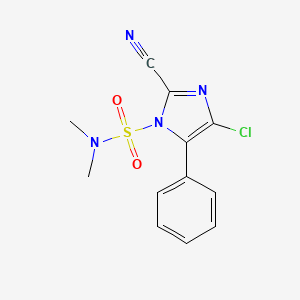
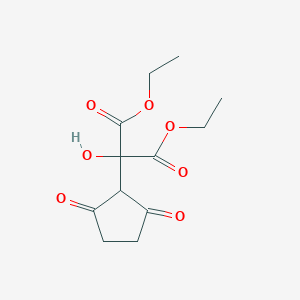
![2-[(14-Bromotetradecyl)oxy]oxane](/img/structure/B14294040.png)
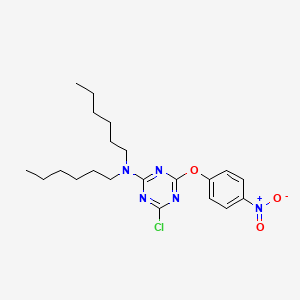
![2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid](/img/structure/B14294052.png)
